1-Acetyl-4-chloro-1H-indazole

説明

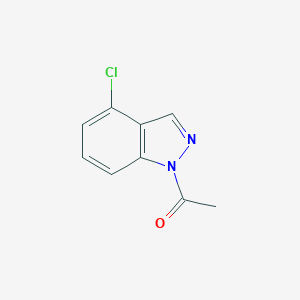

1-Acetyl-4-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an acetyl group at the first position and a chlorine atom at the fourth position of the indazole ring imparts unique chemical properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-chloro-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-chlorobenzaldehyde and hydrazine hydrate under acidic conditions can yield 4-chloro-1H-indazole, which can then be acetylated using acetic anhydride to obtain this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Substitution Reactions

The 4-chloro substituent undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Reactivity Profile

-

Ammonolysis : With NH3/EtOH at 120°C, forms 4-amino derivatives (65–78% yield) .

-

Alkoxylation : KOtBu/DMF enables methoxy substitution (70–85% yields) .

-

Cross-Coupling : Pd-catalyzed Suzuki reactions introduce aryl/heteroaryl groups at C4 (Table 1) .

Table 1: C4 Substitution Reactions

| Nucleophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K2CO3 | 80°C, 12h | 4-phenyl-1H-indazole | 76% |

| Morpholine | CuI, L-proline | 100°C, 24h | 4-morpholino-1H-indazole | 68% |

Acetyl Group Transformations

The 1-acetyl group participates in hydrolysis and condensation:

Hydrolysis

-

Acid-Catalyzed : HCl/EtOH (reflux, 4h) removes the acetyl group, yielding 4-chloro-1H-indazole .

-

Base-Mediated : NaOH/MeOH (60°C, 2h) achieves deprotection with >90% recovery .

Condensation Reactions

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in EtOH/HCl to yield imine derivatives (55–72% yields) .

Ring Modification Reactions

Transition-metal catalysis enables direct functionalization of the indazole core:

C–H Activation

-

Rh(III)-Catalyzed : With acrylates, forms C3-alkenylated products via [4+2] annulation (Table 2) .

-

Palladium-Mediated : Direct arylation at C5 using aryl halides (XPhos ligand, 110°C) .

Table 2: C–H Functionalization Examples

| Reagent | Catalyst System | Position Modified | Yield |

|---|---|---|---|

| Methyl acrylate | [Cp*RhCl2]2/AgSbF6 | C3 | 82% |

| 4-Bromotoluene | Pd(OAc)2/XPhos | C5 | 74% |

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

1-Acetyl-4-chloro-1H-indazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives exhibit promising anticancer, anti-inflammatory, and antimicrobial activities. For instance, studies have shown that indazole derivatives can inhibit the production of key inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are pivotal in the inflammatory response.

Case Study: Antitubercular Activity

A notable application of indazole derivatives, including this compound, has been in the development of inhibitors for Mycobacterium tuberculosis β-ketoacyl-ACP synthase KasA. A structure-based optimization led to the development of indazole JSF-3285, which demonstrated substantial activity against tuberculosis in mouse models, showcasing a novel mechanism distinct from existing treatments . This compound exhibited a 30-fold increase in plasma exposure compared to previous inhibitors and provided effective reductions in bacterial load at low doses .

Biological Studies

Biological Target Interactions

Research on this compound has focused on its interactions with various biological targets, including enzymes and receptors. The compound's ability to modulate biological pathways makes it an essential tool for studying disease mechanisms. Its role in inhibiting cyclooxygenase-2 (COX-2) is particularly noteworthy due to the enzyme's involvement in inflammatory processes.

Chemical Biology

Investigative Probes

In chemical biology, this compound is utilized as a probe to investigate complex biological pathways and mechanisms. Its structural features allow researchers to explore its reactivity and interactions within biological systems, aiding in the discovery of new therapeutic targets.

Industrial Applications

Agrochemicals and Beyond

Beyond medicinal uses, this compound finds applications in developing agrochemicals and other industrial products. The unique properties imparted by the acetyl and chloro groups enhance its utility in various formulations.

作用機序

The mechanism of action of 1-acetyl-4-chloro-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways . The acetyl and chloro groups contribute to the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

1-Acetyl-1H-indazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

4-Chloro-1H-indazole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.

1-Acetyl-5-chloro-1H-indazole: The chlorine atom is at the fifth position, leading to variations in its chemical and biological properties.

Uniqueness: 1-Acetyl-4-chloro-1H-indazole is unique due to the specific positioning of the acetyl and chloro groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools.

生物活性

1-Acetyl-4-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 194.6 g/mol. It features an acetyl group at the 1-position and a chlorine atom at the 4-position of the indazole ring, which contributes to its unique chemical properties and potential biological activities.

Target of Action

This compound interacts with various biological targets, primarily focusing on:

- Protein Kinases : Inhibition of these enzymes can lead to significant changes in cellular processes, particularly in cancer cells.

- Cyclo-Oxygenase-2 (COX-2) : This enzyme is involved in the inflammatory response, and its inhibition can reduce inflammation and pain.

Mode of Action

The compound exhibits its biological effects through several mechanisms:

- Inhibition of Prostaglandin E2 (PGE2) production, tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner, indicating its potential anti-inflammatory properties.

- Suppression of Tumor Growth : Indazole derivatives have shown effectiveness against various cancer cell lines, including colon and melanoma cells, with GI50 values ranging from 0.041 to 33.6 μM.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. For instance:

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| Colon Cancer | 0.041 | Highly effective |

| Melanoma | 33.6 | Effective |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound's ability to inhibit COX-2 suggests it may be beneficial in treating inflammatory conditions. Studies have shown that indazole derivatives can reduce inflammation markers significantly.

Case Studies

- Study on Anticancer Properties : A study published in Current Progress highlighted the effectiveness of various indazole derivatives, including this compound, as FGFR1 inhibitors with IC50 values as low as 5.5 nM . This indicates a strong potential for targeting specific cancer pathways.

- Inflammation Reduction : Another study focused on the anti-inflammatory effects of indazole derivatives demonstrated that compounds similar to this compound significantly reduced levels of inflammatory cytokines in vitro.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with anticancer, anti-inflammatory, and antimicrobial activities.

- Chemical Biology : The compound is used as a probe to investigate biological pathways and mechanisms.

特性

IUPAC Name |

1-(4-chloroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCQCITQRLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505275 | |

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145439-15-2 | |

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。